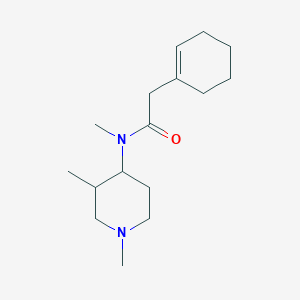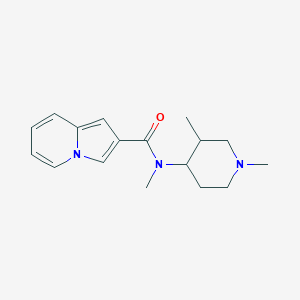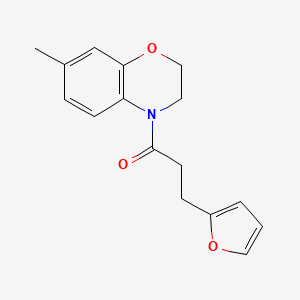
2-(cyclohexen-1-yl)-N-(1,3-dimethylpiperidin-4-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclohexen-1-yl)-N-(1,3-dimethylpiperidin-4-yl)-N-methylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of amide that has a complex molecular structure consisting of cyclohexene, piperidine, and methyl groups. It is also known by its chemical name, C17H30N2O, and is commonly referred to as CHDPMA.
Mécanisme D'action
The mechanism of action of 2-(cyclohexen-1-yl)-N-(1,3-dimethylpiperidin-4-yl)-N-methylacetamide is not fully understood. However, it is believed that this compound may work by inhibiting the activity of certain enzymes or proteins in the body, which can lead to the suppression of disease progression.
Biochemical and Physiological Effects
Studies have shown that 2-(cyclohexen-1-yl)-N-(1,3-dimethylpiperidin-4-yl)-N-methylacetamide can have several biochemical and physiological effects on the body. For example, this compound has been shown to have anti-inflammatory and analgesic effects, which can be beneficial in the treatment of various conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(cyclohexen-1-yl)-N-(1,3-dimethylpiperidin-4-yl)-N-methylacetamide in lab experiments is its potential to be used as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex molecular structure, which can make it difficult to synthesize and study.
Orientations Futures
There are several future directions that researchers can explore with regards to 2-(cyclohexen-1-yl)-N-(1,3-dimethylpiperidin-4-yl)-N-methylacetamide. One of the most significant areas of research is in the development of new drug candidates for the treatment of various diseases. Additionally, researchers can explore the potential of this compound in other fields, such as materials science and nanotechnology. Finally, researchers can also investigate the potential of this compound as a tool for studying biological processes and mechanisms in the body.
Conclusion
In conclusion, 2-(cyclohexen-1-yl)-N-(1,3-dimethylpiperidin-4-yl)-N-methylacetamide is a chemical compound that has significant potential in various fields, including medicinal chemistry and materials science. While the synthesis of this compound is complex, its potential applications make it a valuable tool for scientific research. Future research in this area can lead to the development of new drug candidates and a better understanding of biological processes in the body.
Méthodes De Synthèse
The synthesis of 2-(cyclohexen-1-yl)-N-(1,3-dimethylpiperidin-4-yl)-N-methylacetamide is a complex process that involves several steps. One of the most common methods of synthesizing this compound is through a reaction between cyclohexene, N-methyl-4-piperidone, and N,N-dimethylacetamide. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
The potential applications of 2-(cyclohexen-1-yl)-N-(1,3-dimethylpiperidin-4-yl)-N-methylacetamide in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry. Researchers are exploring the potential of this compound as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
2-(cyclohexen-1-yl)-N-(1,3-dimethylpiperidin-4-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-13-12-17(2)10-9-15(13)18(3)16(19)11-14-7-5-4-6-8-14/h7,13,15H,4-6,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQINMAFRBSYHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N(C)C(=O)CC2=CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexen-1-yl)-N-(1,3-dimethylpiperidin-4-yl)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)



![N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)

